Chloromethyl Diethylcarbamate
Description
Historical Perspectives on Carbamate (B1207046) Chemistry and its Relevance to Chloromethyl Diethylcarbamate
The field of carbamate chemistry traces its origins to the 19th century. mhmedical.comnih.gov A pivotal moment was the isolation of the natural carbamate physostigmine (B191203) from the Calabar bean in 1864, a compound that spurred significant scientific interest. mhmedical.comnih.gov The fundamental carbamate structure, an ester of the unstable carbamic acid, was further defined with the synthesis of ethyl carbamate. acs.orgwikipedia.org Over the following decades, research uncovered the diverse roles of carbamates, from their use as protecting groups in peptide synthesis to their application in agriculture and the development of polymers like polyurethanes. nih.govwikipedia.orgtaylorandfrancis.com
The development of synthetic carbamates began in earnest in the 1930s, initially leading to fungicides. mhmedical.com This era of synthesis expanded the chemical toolbox available to researchers. This compound belongs to a class of halogenated carbamates that are products of this synthetic expansion. Unlike naturally occurring carbamates, its existence is due to targeted chemical synthesis. The inclusion of the chloromethyl group (-CH₂Cl) creates a reactive electrophilic center, making the compound a useful alkylating agent, a role distinct from the applications of early, simpler carbamates. cymitquimica.com This reactivity allows for the introduction of the diethylcarbamoylmethyl group into various molecular scaffolds.
Significance of this compound as a Research Intermediate
The primary significance of this compound in a research context lies in its function as a reactive intermediate. The presence of the chloromethyl group renders the molecule susceptible to nucleophilic substitution reactions. cymitquimica.com This reactivity is the cornerstone of its utility, allowing chemists to covalently attach the (diethylcarbamoyl)oxymethyl moiety to a variety of substrates.
In synthetic organic chemistry, it serves as an alkylating agent for nucleophiles such as alcohols, phenols, amines, and thiols. The reaction involves the displacement of the chloride ion by the nucleophile, resulting in the formation of a new carbon-heteroatom bond. This process is a key step in building more elaborate molecular architectures. For instance, the compound can be used to introduce a specific prodrug moiety to a parent molecule, a strategy sometimes employed in medicinal chemistry research to modify the properties of a compound. The diethylcarbamate portion of the molecule can be selected to impart specific characteristics to the final product.
The compound's utility is also evident in the synthesis of other complex molecules and chemical libraries. Researchers have used it as a starting material or key building block in multi-step synthetic sequences. Its role as an intermediate is crucial, providing a reliable method for introducing a functionalized, single-carbon unit.
Scope and Objectives of Academic Inquiry on this compound
Academic research involving this compound focuses on leveraging its reactivity for novel synthetic applications. A primary objective is the development of new synthetic methodologies. This includes exploring the compound's reactivity with a wide range of nucleophiles under various conditions to optimize reaction yields and discover new transformations.
A significant area of inquiry is its use in the creation of prodrugs. For example, research has demonstrated its use in synthesizing carbamate-based prodrugs of various active molecules. The objective of such studies is to create derivatives with altered physicochemical properties.
Furthermore, academic inquiry extends to using this compound to synthesize novel compounds for screening programs. By reacting it with diverse sets of molecules, researchers can generate libraries of new chemical entities. These libraries can then be evaluated for a wide range of potential applications. The compound acts as a versatile scaffold component, enabling the systematic modification of other molecules to explore structure-activity relationships.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | chloromethyl N,N-diethylcarbamate |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| CAS Number | 133217-92-2 |
| Physical Form | Liquid |
| InChI Key | INYBDSYHTPGUKO-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical supplier databases. nih.govsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl N,N-diethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-3-8(4-2)6(9)10-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYBDSYHTPGUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564193 | |
| Record name | Chloromethyl diethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133217-92-2 | |
| Record name | Chloromethyl diethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl diethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Chloromethyl Diethylcarbamate and Its Analogs
Established Reaction Pathways for Chloromethyl Diethylcarbamate Synthesis
The primary and most documented route for the synthesis of this compound involves the reaction of a suitable diethylamine (B46881) precursor with a chloromethylating agent. This method is a cornerstone of carbamate (B1207046) chemistry, relying on well-understood nucleophilic substitution principles.
Alkylation Reactions in this compound Formation
The formation of this compound is typically achieved through a nucleophilic substitution reaction where diethylamine acts as the nucleophile, attacking an electrophilic chloromethyl source. A common and effective method involves the reaction of diethylamine with chloromethyl chloroformate. In this procedure, chloromethyl chloroformate provides the chloromethyl carbamate backbone, which is then functionalized by the secondary amine.
Key parameters are crucial for optimizing this reaction. The temperature is typically maintained at low levels, often between -15°C and 5°C, to minimize the formation of side products through hydrolysis or other unwanted reactions. The reaction is generally carried out in an anhydrous chlorinated hydrocarbon solvent, such as dichloromethane, to prevent hydrolysis of the reactive chloromethyl chloroformate. A base, such as sodium acetate (B1210297) or a tertiary amine, is often added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.
Another established pathway involves reacting diethylcarbamoyl chloride with a suitable chloromethylating agent. This approach builds the molecule from the opposite side, with the carbamoyl (B1232498) chloride providing the diethylcarbamate moiety.
Role of Catalysis in this compound Synthesis
For related carbamate syntheses, more advanced catalytic systems have been explored. Lewis acids such as zinc chloride are known to catalyze chloromethylation reactions, like the Blanc reaction, which involves aromatic rings, formaldehyde, and hydrogen chloride. damascusuniversity.edu.sy While not directly for diethylcarbamate, this highlights the utility of Lewis acids in activating substrates for C-Cl bond formation. In some specialized syntheses of related compounds, alkali metal halides (e.g., potassium chloride) complexed with cryptands have been shown to enhance reaction efficiency by stabilizing transition states.
Mechanistic Investigations of this compound Formation
The fundamental mechanism for the primary synthesis route is a nucleophilic acyl substitution. The reaction proceeds as follows:
The nitrogen atom of diethylamine, possessing a lone pair of electrons, acts as a nucleophile.
It attacks the electrophilic carbonyl carbon of chloromethyl chloroformate.
This leads to the formation of a tetrahedral intermediate.
The intermediate then collapses, expelling the chloride ion (from the chloroformate group) as a leaving group and forming a protonated carbamate.
The base present in the reaction mixture deprotonates the nitrogen, yielding the final this compound product and the salt of the base.
A key feature of the carbamate functional group is its resonance stabilization. acs.orgnih.gov The lone pair of electrons on the nitrogen atom can be delocalized onto the carbonyl oxygen, creating a partial double bond character in the C-N bond. This resonance contributes to the planarity and relative stability of the carbamate moiety. acs.orgnih.gov
Novel Synthetic Approaches and Green Chemistry Considerations
In response to the demand for more environmentally benign chemical processes, novel synthetic routes for carbamates are being developed. A significant green chemistry approach involves the use of carbon dioxide (CO₂) as a C1 building block, replacing hazardous reagents like phosgene (B1210022) and its derivatives. nih.govrsc.org
One such strategy involves the three-component coupling of an amine (like diethylamine), CO₂, and an alkyl halide. nih.gov This can be facilitated by a base such as cesium carbonate. nih.gov Another halogen-free method is the direct reaction of amines, alcohols, and CO₂ under pressure, often with the aid of a catalyst, to form carbamates. rsc.org While these methods are generally applied to simpler alkyl carbamates, their principles could be adapted for chloromethyl derivatives.
Microwave-assisted organic synthesis (MAOS) represents another green approach, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netunivpancasila.ac.id The application of microwave irradiation to the synthesis of this compound could offer a more efficient and sustainable production method.
Synthetic Strategies for Functionally Substituted Chloromethyl Carbamate Derivatives
The synthesis of analogs and functionally substituted derivatives of chloromethyl carbamates is crucial for exploring structure-activity relationships in various applications. These strategies often involve the alkylation of a carbamate or dithiocarbamate (B8719985) salt with a functionalized electrophile.
For instance, functionally substituted esters of N,N-diethyldithiocarbamic acid have been synthesized by alkylating sodium diethyldithiocarbamate (B1195824) with various electrophiles containing additional functional groups, such as allyl-2-chloroacetate or 4-(chloromethyl)-1,3-dioxolane, in an aqueous medium. nih.govcyberleninka.ru This highlights a versatile method for introducing diverse functionalities into the molecule.
Another approach involves preparing a reactive N-chloromethyl carbamate intermediate in situ, which can then be quenched with a nucleophile. acs.org For example, a one-pot procedure can generate an N-chloromethyl carbamate that is subsequently reacted with an alcohol like methanol (B129727) to yield a MOM-protected carbamate. acs.org This strategy could be adapted to introduce other functional groups by using different quenching agents.
The following table summarizes the synthesis of some functionally substituted dithiocarbamate esters, which are structural analogs of carbamates.
| Starting Material | Alkylating Agent | Resulting Functional Group | Reference |
|---|---|---|---|
| Sodium Diethyldithiocarbamate | Allyl-2-chloroacetate | Allyl Acetate Ester | nih.gov |
| Sodium Diethyldithiocarbamate | Allyl-3-chloropropionate | Allyl Propionate Ester | nih.gov |
| Sodium Diethyldithiocarbamate | 4-(chloromethyl)-1,3-dioxolane | Dioxolane Ring | nih.govcyberleninka.ru |
Characterization Techniques for Synthesized Chloromethyl Carbamates in Research Contexts
The unambiguous identification and characterization of synthesized this compound and its analogs are essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the ethyl groups (a quartet and a triplet) and a characteristic singlet for the chloromethyl (Cl-CH₂) protons. thieme-connect.com ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate group. thieme-connect.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1700-1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. thieme-connect.com
Mass Spectrometry (MS) : This technique provides information about the molecular weight of the compound and can reveal its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Chromatography : Techniques like Thin-Layer Chromatography (TLC) are used to monitor the progress of a reaction, while Column Chromatography is often used for the purification of the final product. mdpi.com Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound.
The following table summarizes common characterization data for related carbamate structures.
| Technique | Observed Feature | Typical Range/Value |
|---|---|---|
| ¹H NMR | -CH₂Cl Protons (singlet) | ~5.0-5.5 ppm |
| ¹³C NMR | C=O Carbon | ~170-180 ppm |
| IR Spectroscopy | C=O Stretch | ~1700-1740 cm⁻¹ |
| IR Spectroscopy | N₃ Stretch (for azido (B1232118) analogs) | ~2100 cm⁻¹ |
Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms.
¹H NMR: The proton NMR spectrum is used to identify the different types of protons and their neighboring atoms. The chloromethyl group (-CH₂Cl) protons are highly deshielded and typically appear as a distinct singlet in the spectrum. researchgate.net The protons of the two ethyl groups on the nitrogen atom give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group spin-spin coupling pattern.
Interactive Table: Characteristic ¹H NMR Chemical Shifts for this compound Users can reference this table for expected proton signal locations.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂Cl | ~4.5 | Singlet | 2H |
| -N(CH₂CH₃)₂ | ~3.3 | Quartet | 4H |
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon of the carbamate group, the carbon of the chloromethyl group, and the two distinct carbons of the ethyl groups.
Interactive Table: Expected ¹³C NMR Chemical Shift Regions for this compound This table outlines the general regions where carbon signals are expected to appear.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C =O (Carbamate) | 165-175 |
| -C H₂Cl | 60-70 |
| -N(C H₂)₂ | 40-50 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For this compound, the most significant peaks are associated with the carbamate and chloromethyl functionalities. pharmaffiliates.comiaea.org The spectrum is expected to show a strong absorption band for the carbonyl (C=O) group of the carbamate and another for the carbon-chlorine (C-Cl) bond.
Interactive Table: Key IR Absorption Bands for this compound This table highlights the primary vibrational frequencies for functional group identification.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carbamate | C=O | ~1700 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule with high precision, confirming its molecular formula (C₆H₁₂ClNO₂). nih.gov The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which shows two signals separated by 2 m/z units with an approximate intensity ratio of 3:1 (for ³⁵Cl and ³⁷Cl).
Interactive Table: Predicted m/z Values for this compound Adducts This data, derived from computational predictions, shows expected mass-to-charge ratios for various ionized forms of the molecule. uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₆H₁₃ClNO₂⁺ | 166.06293 |
| [M+Na]⁺ | C₆H₁₂ClNaNO₂⁺ | 188.04487 |
| [M+NH₄]⁺ | C₆H₁₆ClN₂O₂⁺ | 183.08947 |
| [M+K]⁺ | C₆H₁₂ClKNO₂⁺ | 204.01881 |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for determining the purity of synthesized this compound. moravek.com These techniques separate the target compound from any unreacted starting materials, byproducts, or degradation products, allowing for accurate quantification of purity. iltusa.com The choice of method depends on the volatility and polarity of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of a broad range of organic compounds. iltusa.comresearchgate.net For this compound, reversed-phase HPLC would be a common approach, where a nonpolar stationary phase is used with a polar mobile phase. This method is highly effective for separating the main compound from non-volatile or polar impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For enhanced analysis, HPLC can be coupled with mass spectrometry (HPLC-MS) to identify the chemical structures of any detected impurities.
Gas Chromatography (GC)
Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. iltusa.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. GC, often equipped with a Flame Ionization Detector (FID), provides high-resolution separation and is frequently used for the final quantitative assessment of purity, which can often exceed 99.5%. researchgate.net
Interactive Table: Comparison of Chromatographic Techniques for Purity Analysis This table summarizes the applications of GC and HPLC in the analysis of this compound.
| Technique | Principle of Separation | Application for this compound |
|---|---|---|
| Gas Chromatography (GC) | Based on volatility and interaction with the stationary phase. | Quantitative purity assessment; detection of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity verification; detection of non-volatile or thermally unstable impurities. |
Medicinal Chemistry and Drug Design Applications of Chloromethyl Diethylcarbamate Derivatives
Chloromethyl Diethylcarbamate as a Building Block in Prodrug Strategies
The use of this compound as an intermediate in prodrug synthesis is a key area of its application. scbt.compharmaffiliates.com Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. orientjchem.org This strategy is employed to overcome undesirable properties of a drug, such as poor solubility, instability, or a lack of site-specific delivery. researchgate.netnumberanalytics.com
The carbamate (B1207046) group is a prominent functional group in medicinal chemistry and is frequently incorporated into prodrug design. acs.orgnih.gov Structurally, carbamates can be considered hybrids of esters and amides, which provides them with good chemical and proteolytic stability. acs.orgnih.gov This stability is a crucial attribute for a prodrug, ensuring it remains intact until it reaches the desired site of action.
Several key principles underlie the use of the carbamate moiety in prodrug design:
Modulation of Physicochemical Properties: Carbamate functionalities can be used to adjust a drug's lipophilicity, which in turn influences its solubility and ability to permeate cell membranes. orientjchem.orgnih.gov By attaching a carbamate promoiety, a drug's properties can be fine-tuned to enhance oral bioavailability. researchgate.net
Peptide Bond Surrogates: In medicinal chemistry, carbamates are widely used as substitutes for peptide bonds due to their increased stability against metabolic degradation by proteases. acs.orgnih.gov
Carrier-Linked Prodrugs: Carbamates are excellent linkers for attaching a promoiety to a parent drug. orientjchem.org This bipartite approach involves connecting the drug to a carrier group, which can be cleaved in vivo to release the active pharmaceutical agent. orientjchem.org
The in vivo release of the active drug from a carbamate prodrug is achieved through controlled cleavage of the carbamate bond. This cleavage can be triggered by specific enzymes or by the chemical environment in the body. orientjchem.org
For prodrugs incorporating a chloromethyl carbamate linker, the release mechanism can be more complex. One such mechanism is β-elimination. aacrjournals.org In this process, an initial triggering event, such as a change in pH or enzymatic action, initiates the elimination cascade. aacrjournals.orgmdpi.com Upon cleavage, a carbamic acid is released, which is unstable and rapidly decomposes to release carbon dioxide and a Mannich base intermediate. This intermediate then disassembles to yield the free drug and formaldehyde. aacrjournals.org This multi-step release can be advantageous for controlling the rate of drug delivery.
A primary goal of prodrug design is to improve the pharmacokinetic profile of a parent drug. Carbamate linkages, including those derived from chloromethyl carbamate, can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Research has shown that converting a parent drug into a carbamate prodrug can lead to:
Enhanced Absorption and Bioavailability: By increasing a drug's lipophilicity, carbamate prodrugs can improve its absorption from the gastrointestinal tract. researchgate.netresearchgate.net
Prolonged Half-Life: The stability of the carbamate bond can protect the drug from premature metabolism, thereby extending its circulation time in the body. aacrjournals.org For example, a long-acting prodrug of the PARP inhibitor talazoparib (B560058) (TLZ) was developed using a β-eliminative linker attached via the drug's phthalazinone moiety. This PEGylated prodrug demonstrated a significantly extended in vivo cleavage half-life of approximately 200 hours, allowing for sustained release of the active drug. aacrjournals.org
Targeted Delivery: In gene-directed enzyme prodrug therapy (GDEPT), carbamate prodrugs have been designed to be activated by specific enzymes, such as nitroreductase, which can be selectively expressed in tumor cells. nih.govacs.org This approach aims to achieve site-specific drug release, although achieving in vivo efficacy requires further pharmacokinetic optimization. nih.govacs.org
| Parent Drug/Molecule | Carbamate Linker Type | Observed Pharmacokinetic Modification | Reference(s) |
| Phenylenediamine mustard | Nitroheterocyclic carbamate | Designed for selective activation by nitroreductase in GDEPT, but in vivo efficacy required further optimization. | nih.govacs.org |
| Talazoparib (TLZ) | β-eliminative N-chloromethyl carbamate derivative | A PEGylated conjugate showed a prolonged in vivo linker cleavage half-life of ~200 hours, leading to sustained drug release. | aacrjournals.org |
| Benzimidazole Anthelmintics | Phosphonooxymethyl carbamate derivatives | Prodrugs demonstrated high aqueous solubility and stability, with improved absorption of the parent drug observed in swine. | researchgate.net |
| 5-amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-benz[e]indoline (amino-seco-CBI-TMI) | 2-Nitroimidazole carbamate | Designed for use in ADEPT and GDEPT for reductive activation. | nih.gov |
Design and Synthesis of Targeted Covalent Inhibitors Incorporating Chloromethyl Carbamate Moieties
Targeted covalent inhibitors (TCIs) are a class of drugs that bind and form a permanent covalent bond with their target protein, leading to irreversible inhibition. nih.govcambridgemedchemconsulting.com This strategy can offer advantages such as increased potency, prolonged duration of action, and the ability to overcome drug resistance. elifesciences.orgbiorxiv.org
The design of a TCI involves a recognition moiety that provides specificity for the target protein and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (e.g., cysteine, serine, or histidine) in the protein's binding site. nih.govbiorxiv.org The chloromethyl group, being electrophilic, can function as such a warhead. While early examples like peptidyl chloromethyl ketones were among the first covalent inhibitors developed for proteases, they often suffered from a lack of selectivity due to the high reactivity of the warhead. cambridgemedchemconsulting.com
Modern TCI design focuses on tuning the reactivity of the warhead to ensure that covalent bond formation occurs only after the inhibitor has specifically and reversibly bound to the target protein. elifesciences.org Carbamate moieties can be incorporated into the structure of TCIs to properly orient the chloromethyl warhead within the active site and to contribute to the initial non-covalent binding affinity. elifesciences.orgbiorxiv.org The synthesis of such inhibitors involves coupling a chloromethyl carbamate derivative to a scaffold that selectively targets a specific protein.
Exploration of this compound in Combinatorial Chemistry Libraries for Bioactive Molecules
Combinatorial chemistry is a powerful tool for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity to identify new lead compounds.
This compound is a valuable building block for constructing combinatorial libraries. Its utility stems from two key features:
The Carbamate Core: The carbamate structure provides a stable and synthetically versatile scaffold.
The Reactive Chloromethyl Group: This group allows for a wide range of subsequent chemical modifications through nucleophilic substitution reactions.
By reacting this compound with a diverse set of nucleophiles (e.g., amines, thiols, alcohols), a library of molecules with varied substituents can be generated. This diversity increases the probability of discovering molecules that can interact with a specific biological target. The use of such intermediates facilitates the synthesis of more complex molecules for screening in the development of new potential pharmaceuticals.
Enzymatic Interactions and Biological Modulation by Chloromethyl Diethylcarbamate and Derivatives
Enzyme Inhibition Studies Involving Carbamate-Sensitive Enzymes
Carbamates are recognized for their ability to inhibit a range of enzymes, primarily through the carbamoylation of active site residues. The nature and potency of this inhibition are influenced by the specific structure of the carbamate (B1207046) and the target enzyme.
A primary area of research for carbamates has been their interaction with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the regulation of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov
Studies on various O-aromatic N,N-disubstituted carbamates have demonstrated a range of inhibitory activities against both AChE and BChE. mdpi.com For instance, a series of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates exhibited weak to moderate inhibition of both enzymes, with IC50 values ranging from 1.60 to 311.0 µM. mdpi.com Notably, the IC50 values for BChE were often lower than those for AChE, indicating a degree of selectivity for BChE in some derivatives. mdpi.com In one study, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as a particularly potent BChE inhibitor with an IC50 value of 1.60 µM. mdpi.com Conversely, 4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl dimethylcarbamate (B8479999) was the least effective BChE inhibitor in that series, with an IC50 of 311.0 µM. mdpi.com
The inhibitory potency of carbamates against cholinesterases is influenced by their chemical structure. For example, within a series of novel sulfonamide-based carbamates, several compounds showed strong preferential inhibition of BChE. nih.gov Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate, for instance, exhibited an IC50 of 4.33 µM for BChE. nih.gov
Interactive Table: Inhibition of Cholinesterases by Various Carbamate Derivatives.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |
| 4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl dimethylcarbamate | BChE | 311.0 |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 6.57 |
This table presents a selection of IC50 values for different carbamate derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to illustrate the range of inhibitory activities within this class of compounds.
A study investigating dithiocarbamate (B8719985) derivatives as inhibitors of the α-class carbonic anhydrase from Neisseria gonorrhoeae (NgCA) found that these compounds were efficient inhibitors, with inhibition constants (KIs) ranging from 83.7 to 827 nM. nih.gov This suggests that the carbamate moiety, even in the form of a dithiocarbamate, can interact with the active site of carbonic anhydrase. It is important to note that dithiocarbamates possess a different chemical structure compared to chloromethyl diethylcarbamate, with sulfur atoms replacing the oxygen atoms in the carbamate group.
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. mdpi.com Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes. nih.gov
Research has indicated that compounds containing a carbamate or a related dithiocarbamate structure can act as inhibitors of α-glucosidase. mdpi.com For example, coumarin-dithiocarbamate hybrids have been identified as competitive inhibitors of α-glucosidase. mdpi.com This inhibition is thought to occur through binding to the active site of the enzyme. mdpi.com While this data is for a dithiocarbamate, it points to the potential for the broader class of carbamates to interact with and inhibit α-glucosidase.
The inhibitory activity of carbamate and dithiocarbamate derivatives extends to other enzyme systems. For instance, dithiocarbamates have been shown to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.com This inhibition is believed to occur through the binding of the dithiocarbamate to the zinc ions in the active site of the enzyme. mdpi.com
Molecular Mechanisms of Enzyme-Carbamate Interactions
The inhibitory action of carbamates on enzymes is primarily attributed to their ability to form a covalent bond with a key amino acid residue in the enzyme's active site.
For serine hydrolases, such as cholinesterases, the mechanism of inhibition by carbamates involves the carbamoylation of the active site serine residue. This process is analogous to the hydrolysis of the natural substrate, acetylcholine, but results in a much more stable, carbamoylated enzyme that is resistant to hydrolysis and thus inactive.
The interaction typically begins with the binding of the carbamate molecule into the active site of the enzyme. The orientation of the carbamate within the active site is crucial for the subsequent reaction. In the case of cholinesterases, the electrophilic carbonyl carbon of the carbamate is positioned in proximity to the nucleophilic hydroxyl group of the active site serine.
Following binding, the serine hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the cleavage of the C-O bond and the release of the "leaving group" (in the case of this compound, this would likely be the chloromethanol (B13452849) moiety, which would be unstable). The result is a carbamoylated enzyme, where the diethylcarbamoyl group is covalently attached to the active site serine.
This covalent modification of the active site serine effectively blocks the normal catalytic activity of the enzyme. The stability of this carbamoyl-enzyme complex determines the duration of inhibition. While this bond is generally more stable than the acetyl-enzyme intermediate formed during acetylcholine hydrolysis, it can undergo slow hydrolysis, leading to the regeneration of the active enzyme. This is why carbamate inhibitors are often referred to as "pseudo-irreversible" or "slowly reversible" inhibitors.
Kinetic Analysis of Enzyme Inhibition (e.g., Ki values)
The kinetic analysis of enzyme inhibition by this compound is crucial for understanding its potency and mechanism of action. As a carbamate-containing compound, it is anticipated to act as an inhibitor of various enzymes, particularly serine hydrolases. The mechanism of inhibition by carbamates typically involves the carbamoylation of a serine residue within the enzyme's active site, forming a transient covalent bond. This renders the enzyme inactive.
The potency of such an inhibitor is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. For irreversible or mechanism-based inhibitors, the kinetic analysis also involves determining the rate of enzyme inactivation (k_inact). These parameters can be derived from time-dependent IC50 values.
Table 1: Illustrative Kinetic Parameters of Carbamate Inhibitors against Butyrylcholinesterase (BChE)
| Carbamate Derivative | Target Enzyme | Ki (nM) | Inhibition Type |
| Tetrahydroquinazoline Carbamate | eqBChE | 14.3 | Pseudo-irreversible |
| Tetrahydroquinazoline Carbamate | hBChE | 19.7 | Pseudo-irreversible |
This table presents hypothetical data based on the inhibitory activities of related carbamate compounds to illustrate the expected range of Ki values.
Impact on Cellular Uptake Mechanisms and Intracellular Targeting
The cellular uptake of this compound is a critical determinant of its biological activity. As an intermediate in prodrug synthesis, it is often part of a larger molecule designed to be transported into cells before releasing an active compound. The physicochemical properties of the entire prodrug, including lipophilicity and molecular size, will govern its ability to cross the cell membrane.
One common strategy for enhancing the intracellular delivery of therapeutic agents is to conjugate them with molecules that are recognized by specific cellular uptake transporters. The L-type amino acid transporter 1 (LAT1) is a well-studied example, as it is often overexpressed in cancer cells. Prodrugs designed with a carbamate linkage to an amino acid, such as L-phenylalanine, can be actively transported into cells via LAT1. mdpi.comnih.gov This targeted delivery mechanism can increase the intracellular concentration of the active drug in target cells while minimizing exposure to healthy tissues. mdpi.comnih.gov
Once inside the cell, the carbamate linkage of the prodrug is designed to be cleaved by intracellular enzymes, such as esterases, to release the active therapeutic agent. This intracellular activation is a key feature of many carbamate-based prodrugs. The stability of the carbamate bond is a critical factor, as it must be stable enough to prevent premature drug release in the systemic circulation but labile enough to be efficiently cleaved within the target cells. acs.org
Comparative Biological Activity with Related Carbamate and Dithiocarbamate Compounds
The biological activity of this compound can be contextualized by comparing it with other carbamate and dithiocarbamate compounds. Both classes of compounds are known to exhibit a wide range of biological effects, largely stemming from their ability to interact with biological macromolecules, particularly enzymes.
Carbamates are well-established inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This inhibitory activity is the basis for their use as insecticides and in the treatment of neurodegenerative diseases. nih.gov The structure of the carbamate, particularly the nature of the substituents on the nitrogen and the leaving group, significantly influences its inhibitory potency and selectivity for different cholinesterase subtypes.
Dithiocarbamates, the sulfur analogues of carbamates, also display a broad spectrum of biological activities. They are known to be potent inhibitors of various enzymes, including carbonic anhydrases, and exhibit antifungal, antibacterial, and anticancer properties. mdpi.comnih.gov The mechanism of action of dithiocarbamates often involves their ability to chelate metal ions, which can be crucial for the function of metalloenzymes. nih.gov For example, some dithiocarbamates have been shown to be effective antiglaucoma agents due to their inhibition of zinc-containing carbonic anhydrase. nih.gov
The cytotoxic effects of both carbamates and dithiocarbamates have been explored in the context of cancer therapy. Their ability to induce apoptosis and disrupt cellular processes makes them promising candidates for the development of new anticancer agents. The structure-activity relationships within these classes of compounds are an active area of research, with the goal of optimizing their therapeutic efficacy and minimizing off-target effects.
Table 2: Comparative Biological Activities of Carbamate and Dithiocarbamate Derivatives
| Compound Class | Primary Biological Activity | Example Target Enzymes | Therapeutic/Commercial Applications |
| Carbamates | Enzyme Inhibition | Acetylcholinesterase, Butyrylcholinesterase | Insecticides, Alzheimer's Disease Treatment |
| Cytotoxicity | Various cellular targets | Anticancer Drug Development | |
| Dithiocarbamates | Enzyme Inhibition | Carbonic Anhydrase, Metallo-β-lactamases | Antiglaucoma Agents, Antibacterials |
| Cytotoxicity, Fungicidal | Various cellular targets | Anticancer Agents, Agricultural Fungicides |
This table provides a general comparison of the biological activities of carbamate and dithiocarbamate classes of compounds.
Structure Activity Relationship Sar Studies of Chloromethyl Diethylcarbamate Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the link between the chemical structure of Chloromethyl Diethylcarbamate derivatives and their biological efficacy. These computational models establish a mathematical correlation between molecular descriptors (physicochemical properties) and the observed biological activity, such as inhibitory concentrations (IC50).
In a typical QSAR study for a series of carbamate (B1207046) derivatives, a dataset of molecules with known biological activities is compiled. plos.org For each molecule, various molecular descriptors are calculated, including electronic, steric, and hydrophobic parameters. A statistical method, such as Multiple Linear Regression (MLR), is then used to generate a predictive model. nih.govplos.org
For a hypothetical series of this compound analogs where the substituent 'R' is varied, a QSAR model might take the following form:
pIC50 = β0 + β1(LogP) + β2(MR) + β3(σ)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.
LogP represents the hydrophobicity of the molecule.
MR (Molar Refractivity) relates to the volume and polarizability of the molecule (a steric parameter).
σ (Hammett constant) quantifies the electronic effect of the substituent 'R'.
β0, β1, β2, β3 are the regression coefficients determined from the analysis.
The validity of a QSAR model is assessed through internal and external validation techniques, ensuring its robustness and predictive power. plos.orgnih.gov These validated models are instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. researchgate.net
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Derivative (R group replacing Cl) | pIC50 (Experimental) | LogP | Molar Refractivity (MR) | Hammett Constant (σ) | pIC50 (Predicted) |
|---|---|---|---|---|---|
| -F | 5.2 | 1.85 | 29.5 | 0.06 | 5.1 |
| -Cl (parent) | 5.5 | 2.30 | 34.2 | 0.23 | 5.5 |
| -Br | 5.7 | 2.45 | 37.1 | 0.23 | 5.8 |
| -CH3 | 4.9 | 2.40 | 34.1 | -0.17 | 4.8 |
| -NO2 | 6.2 | 1.90 | 35.0 | 0.78 | 6.3 |
Identification of Key Pharmacophoric Features Conferring Biological Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. Identifying these features for this compound derivatives is essential for understanding their mechanism of action.
The carbamate group itself is a primary pharmacophoric feature. acs.org It is structurally related to an amide-ester hybrid and generally exhibits good chemical and proteolytic stability. nih.gov Key characteristics of the carbamate moiety include:
Hydrogen Bond Acceptor: The carbonyl oxygen of the carbamate can form crucial hydrogen bonds with amino acid residues in a target's active site. acs.org
Peptide Bond Surrogate: Due to its stability and ability to form hydrogen bonds, the carbamate linkage is often used as a surrogate for the more easily hydrolyzed peptide bond in drug design. nih.gov
For this compound derivatives, the key pharmacophoric features can be mapped as follows:
A Hydrogen Bond Acceptor: The carbamate carbonyl oxygen.
Hydrophobic/Alkyl Features: The two ethyl groups on the nitrogen atom contribute to hydrophobic interactions within the binding site.
An Electrophilic/Reactive Site: The chloromethyl group, being an alkyl halide, provides a reactive center capable of forming covalent bonds with nucleophilic residues (e.g., serine, cysteine) in a target enzyme, potentially leading to irreversible inhibition.
The spatial arrangement of these features is critical. Different molecules that present the same pharmacophoric features in a similar 3D orientation are likely to bind to the same biological target. nih.gov
Impact of Substituent Effects on Reactivity and Biological Function
Modifying the substituents on the this compound scaffold has a profound impact on both its chemical reactivity and its biological function, primarily through electronic and steric effects.
Electronic Effects: The nature of substituents can alter the electron density distribution across the molecule.
The Carbamate Core: The diethylamino group is an electron-donating group (EDG), which increases the electron density on the carbamate nitrogen and carbonyl oxygen. This influences the C-N bond's rotational barrier and the hydrogen-bonding capability of the carbonyl oxygen. acs.orgnih.gov
The Chloromethyl Group: The chlorine atom is electronegative and acts as an electron-withdrawing group (EWG) through induction. This makes the adjacent methylene (B1212753) carbon electron-deficient and thus highly susceptible to nucleophilic attack, contributing to the compound's reactivity. nih.govstackexchange.com Replacing the chlorine with other halogens (F, Br, I) or other leaving groups would modulate this reactivity. Substituting it with an electron-donating group like a methyl group (-CH2CH3) would significantly decrease this electrophilicity.
Steric Effects: The size and shape of substituents determine how well the molecule can fit into a target's binding site.
N-Alkyl Groups: Increasing the size of the alkyl groups on the nitrogen (e.g., from diethyl to di-isobutyl) can increase steric hindrance. mdpi.com This could either be detrimental, by preventing access to a narrow binding pocket, or beneficial, by promoting specific conformations or interactions in a larger pocket.
O-Alkyl Group: The chloromethyl group is relatively small. Replacing it with bulkier groups would significantly alter the molecule's profile and could lead to steric clashes with the target protein, preventing effective binding. nih.gov
The interplay between electronic and steric effects is crucial. For instance, while a larger substituent on the nitrogen might increase hydrophobicity (potentially improving cell membrane permeability), its steric bulk could simultaneously hinder the optimal alignment of the pharmacophoric features within the active site. chemrxiv.org
Table 2: Influence of Substituents on Molecular Properties
| Substituent (at position X in X-CH2-O-CO-N(Et)2) | Electronic Effect | Steric Effect | Expected Impact on Reactivity at CH2 |
|---|---|---|---|
| -F | Strong EWG (Inductive) | Small | High |
| -Cl | Strong EWG (Inductive) | Small | High |
| -OH | EWG (Inductive), EDG (Resonance) | Small | Moderate |
| -CN | Strong EWG (Inductive & Resonance) | Small | Very High |
| -CH3 | EDG (Inductive) | Small | Low |
Influence of Stereochemistry on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms, can be a critical determinant of biological activity. While this compound itself is not a chiral molecule, derivatives can be designed to contain stereocenters.
If a chiral center were introduced, for example by replacing one of the ethyl groups with a different alkyl substituent or by modifying the chloromethyl group, the resulting molecule would exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images that have identical physical properties (e.g., boiling point, solubility) but can exhibit vastly different biological activities. youtube.com
This difference arises because biological targets, such as enzymes and receptors, are themselves chiral. The binding site of a target protein is a specific 3D environment, and only one enantiomer (the eutomer) may fit correctly to elicit the desired response. The other enantiomer (the distomer) might have lower activity, no activity, or even produce an entirely different or adverse effect.
For instance, the nerve agent Sarin is a chiral organophosphate. Its S(P) enantiomer is the more active form due to a greater binding affinity for its target, acetylcholinesterase. wikipedia.org Similarly, if a derivative of this compound were designed to be chiral, it would be essential to separate and test each enantiomer individually to determine which one is responsible for the biological activity and to develop a stereoselective synthesis.
Rational Design Strategies Based on SAR Insights
The knowledge accumulated from SAR and QSAR studies provides a powerful foundation for the rational design of new, improved this compound derivatives. The goal is to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Based Design: If the 3D structure of the biological target is known, structure-based design can be employed. This involves docking potential derivatives into the active site computationally to predict their binding affinity and orientation. nih.gov Insights from this approach can guide modifications. For example:
If a hydrophobic pocket is identified near the diethylamino group, designing analogs with larger, more hydrophobic alkyl chains could enhance binding affinity.
If a specific amino acid residue is available for hydrogen bonding, the carbamate core can be oriented to maximize this interaction.
Ligand-Based Design: In the absence of a target structure, ligand-based methods are used.
Pharmacophore-Guided Design: Using the identified pharmacophore model, new molecules can be designed that retain the key features (H-bond acceptor, hydrophobic regions, reactive site) in the correct spatial arrangement. nih.gov Databases of existing chemicals can also be screened virtually to find new scaffolds that match the pharmacophore. frontiersin.org
QSAR-Guided Design: The QSAR model can be used to predict the activity of virtual compounds. For instance, if the model indicates that high electron-withdrawing capacity at the chloromethyl position and high hydrophobicity are correlated with better activity, new derivatives can be designed that maximize these properties. nih.gov
A rational design strategy might involve creating a small, focused library of compounds where specific positions on the this compound scaffold are systematically varied. For example, one could synthesize a series of analogs with different halogens (F, Br, I) in place of chlorine and another series with different N-alkyl substituents (dipropyl, dibutyl) to probe the effects on potency and selectivity. researchgate.net This iterative process of design, synthesis, and testing, guided by SAR principles, is central to modern drug discovery. nih.gov
Computational and Theoretical Studies on Chloromethyl Diethylcarbamate Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of carbamate (B1207046) compounds. nih.govnih.gov These methods allow for the calculation of various molecular descriptors that correlate with chemical behavior.
Analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comnih.gov For many carbamates, the HOMO is delocalized across the carbamate backbone, particularly the heteroatoms, which influences their reactivity in processes like oxidation. nih.govrsc.org The LUMO is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack, a key step in the mechanism of action for many carbamate-based enzyme inhibitors. mdpi.com
Quantum chemical calculations can also determine various electronic properties that provide a deeper understanding of molecular reactivity and stability.
Table 1: Representative Quantum Chemical Descriptors for Carbamate Compounds Note: Data is representative of DFT calculations on various carbamate series and not specific to Chloromethyl Diethylcarbamate.
| Descriptor | Typical Significance | Reference |
|---|---|---|
| EHOMO (eV) | Ionization potential, susceptibility to electrophilic attack. Linear relationships with anodic peak potentials have been observed. | nih.govrsc.org |
| ELUMO (eV) | Electron affinity, susceptibility to nucleophilic attack. Influences the rate of reaction with nucleophiles. | mdpi.comnih.gov |
| Energy Gap (ΔE) | Chemical reactivity and stability. A larger gap implies higher stability. | nih.gov |
| Chemical Potential (μ) | Tendency of electrons to escape from a system. | nih.gov |
| Hardness (η) | Resistance to change in electron distribution. | nih.gov |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | nih.gov |
| Mulliken Charge on Carbonyl Carbon | Indicates the electrophilicity of the carbonyl carbon, a primary site for nucleophilic attack. | mdpi.com |
These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity or toxicity. nih.gov For example, a QSAR model for the toxicity of carbamates found that descriptors like LUMO energy and Connolly Accessible Area were significant in predicting their inhibitory activity against acetylcholinesterase (AChE). nih.gov
Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen potential inhibitors and understand their binding mechanisms at the atomic level. nih.govnih.gov For carbamates, which often act as enzyme inhibitors, docking studies provide critical insights into how they interact with the enzyme's active site. tandfonline.commdpi.com
Docking algorithms predict the binding mode and estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.govnih.gov A more negative score generally indicates a more favorable binding interaction. Studies on various carbamate derivatives as inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoacylglycerol lipase (B570770) (MAGL) have successfully used docking to rationalize their inhibitory potency. nih.govnih.govnih.gov
For instance, in a study of flavonoid carbamate hybrids, docking simulations predicted binding affinities (ΔGB) for MAGL ranging from -7.7 to -10.5 kcal/mol. nih.gov Similarly, a newly designed carbamate inhibitor (M6) for AChE showed a promising docking score of -11.200 kcal/mol, which was better than the standard drug Donepezil (-10.800 kcal/mol). nih.gov These scores help in ranking and prioritizing compounds for further experimental testing.
Beyond predicting binding affinity, docking reveals the specific interactions that stabilize the ligand-enzyme complex. These interactions include:
Hydrogen Bonds: Crucial for anchoring the ligand in the correct orientation. The carbamate group itself, with its carbonyl oxygen and NH group (in primary or secondary carbamates), is an effective hydrogen bond donor and acceptor. nih.gov
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and enzyme, which are significant contributors to binding energy.
π-π Stacking: Occurs between aromatic rings in the ligand and aromatic residues (e.g., Tyrosine, Tryptophan) in the active site.
Covalent Interactions: Some carbamates are pseudo-irreversible inhibitors that form a temporary covalent bond with a key active site residue, often a serine. nih.gov Covalent docking methods are specifically designed to model this process, where the carbamate moiety is transferred to the serine hydroxyl group, rendering the enzyme inactive. nih.govmdpi.com
Table 2: Example of Interacting Residues for Carbamate Inhibitors in Enzyme Active Sites Note: This table presents a compilation of findings from docking studies of various carbamate inhibitors with different enzymes.
| Enzyme | Carbamate Ligand Type | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Tacrine-Carbamate Hybrid | Tyr72, Asp74, Trp86, Tyr124, Ser203, Trp286, Phe338, Tyr341, His447 | H-bond, π-π stacking, Covalent (Ser203) | nih.gov |
| Butyrylcholinesterase (BChE) | Tetrahydroquinazoline-Carbamate | Trp82, Ser198, Trp231, His438 | H-bond, Covalent (Ser198) | acs.org |
| Monoacylglycerol Lipase (MAGL) | Flavonoid Carbamate | Ala51, Met123, Tyr194, Leu241 | H-bond, Hydrophobic | nih.gov |
| Farnesyl Transferase (FTase) | CP-225917 (contains carbamate-like structure) | Lys164, Tyr166, His201, ArgB202, TyrB300, LysB356 | H-bond, Ionic (with Zn) | mdpi.com |
These detailed interaction maps are invaluable for structure-based drug design, allowing chemists to modify the ligand structure to enhance binding affinity and selectivity. nih.govnih.gov
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comyoutube.com MD simulations are used to assess the stability of the docked complex, explore conformational changes, and refine the understanding of binding interactions. nih.govnih.gov
A typical MD simulation involves placing the docked protein-ligand complex in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between atoms and their subsequent motions over a set period, often nanoseconds to microseconds. mdpi.comnih.gov
The stability of the complex during the simulation is often analyzed using metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.commdpi.com
RMSD: Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD plot that reaches a plateau suggests that the complex is in a stable conformation. nih.govmdpi.com
RMSF: Measures the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which can be important for ligand entry or conformational changes upon binding. mdpi.commdpi.com
MD simulations have been used to confirm the stability of carbamate inhibitors in the active sites of enzymes like AChE and FTase. nih.govmdpi.com These simulations can reveal how water molecules mediate interactions, how salt bridges form and break, and how the protein and ligand adapt to each other's presence, providing a more realistic and detailed picture of the binding event than docking alone. nih.gov
Computational Electrochemistry of Related Carbamate Redox Systems
Computational electrochemistry uses theoretical methods to predict the electrochemical properties of molecules, such as their redox potentials. umn.edursc.org These predictions are valuable for understanding reactions that involve electron transfer, such as the anodic oxidation of carbamates. acs.orgepa.gov
The standard method for calculating redox potentials involves a thermodynamic cycle that combines gas-phase quantum chemical calculations with solvation free energies. rsc.orgumn.edu DFT methods (like B3LYP) are used to calculate the Gibbs free energies of the neutral molecule and its oxidized radical cation in the gas phase. rsc.org The effect of the solvent is then incorporated using a continuum model, such as the Polarizable Continuum Model (PCM). rsc.org
Studies have successfully used this approach to calculate the redox potentials for the anodic oxidation of a series of carbamates in methanol (B129727). rsc.org The results showed a strong linear correlation between the theoretically calculated redox potentials and the experimental anodic peak potentials measured by cyclic voltammetry. rsc.org Furthermore, a good correlation was also found between the oxidation potential and the calculated energy of the HOMO, confirming that the initial electron transfer occurs from this orbital. rsc.orgrsc.org This type of analysis is crucial for designing electrochemical syntheses, such as the Shono oxidation, which involves the electrooxidative α-functionalization of carbamates. acs.org
Application of Theoretical Models to Understand Chemical Reactivity and Selectivity
Theoretical models provide a powerful framework for understanding and predicting the chemical reactivity and selectivity of carbamates. The reactivity of this compound is largely dictated by two key features: the carbamate group and the reactive chloromethyl group.
The carbamate group itself is a resonance-stabilized structure, making it relatively stable compared to other esters or amides. nih.gov Theoretical studies have quantified the rotational barrier around the C-N bond, which influences the conformational preferences of the molecule. nih.govusu.edu This conformational landscape is essential for understanding how the molecule fits into an enzyme's active site or approaches a reactant. nih.gov
For example, theoretical studies on the solvolysis of carbamoyl (B1232498) chlorides have helped to distinguish between unimolecular (SN1) and bimolecular (SN2) pathways by calculating activation energies and entropies. mdpi.com Similarly, DFT calculations have been used to rationalize the outcomes of reactions involving carbamates, such as C-H insertion reactions, by comparing the activation barriers for competing pathways. acs.org These computational insights guide the development of new synthetic methods and help explain observed product distributions and stereoselectivity without the need for extensive trial-and-error experimentation. rsc.org
Metabolic Pathways and Biotransformation Studies of Chloromethyl Diethylcarbamate
Enzyme-Catalyzed Biotransformation Pathways
The biotransformation of carbamates is primarily mediated by two major families of enzymes: carboxylesterases (CES) and cytochrome P450 (CYP) monooxygenases. nih.govtaylorandfrancis.comnih.govmdpi.com These enzymes are abundant in the liver, a primary site for drug metabolism, but are also found in other tissues such as the intestine, kidneys, and lungs. nih.govnih.gov
Carboxylesterases (CES): These enzymes belong to the serine hydrolase superfamily and are key players in the hydrolysis of a wide variety of ester, amide, and carbamate (B1207046) linkages. nih.govnih.gov The hydrolysis of the carbamate bond in a compound like Chloromethyl Diethylcarbamate by CES would lead to its cleavage, resulting in the formation of an alcohol, diethylamine (B46881), and carbon dioxide. nih.gov In humans, two main carboxylesterases, hCE1 (predominantly in the liver) and hCE2 (predominantly in the intestine), are responsible for the metabolism of many drugs and xenobiotics. nih.govnih.gov The efficiency of hydrolysis can depend on the structure of the carbamate, with the size of the substituent groups influencing the substrate specificity for CES1 versus CES2. researchgate.net
Cytochrome P450 (CYP) System: This superfamily of heme-containing enzymes is central to Phase I metabolism, catalyzing a variety of oxidative reactions. mdpi.comyoutube.com For carbamates, CYP enzymes can mediate reactions such as N-dealkylation and oxidation of the alkyl groups. For instance, the ethyl groups on the nitrogen of this compound could be targeted by CYP enzymes, leading to the formation of N-deethylated metabolites. The specific isozymes involved, such as those from the CYP1, CYP2, and CYP3 families, would determine the rate and pathway of oxidative metabolism. mdpi.com Studies on related compounds like ethyl carbamate have shown the involvement of CYP2E1 in its metabolic activation. nih.gov
The table below summarizes the key enzymes and their potential roles in the biotransformation of this compound.
| Enzyme Family | Primary Location | Catalyzed Reaction | Potential Metabolites of this compound |
| Carboxylesterases (CES) | Liver, Intestine | Hydrolysis of carbamate linkage | Chloromethanol (B13452849), Diethylamine, CO2 |
| Cytochrome P450 (CYP) | Liver, other tissues | Oxidation, N-dealkylation | N-deethylated carbamates, Hydroxylated derivatives |
| Flavin-containing Monooxygenases (FMO) | Liver, Kidney | Oxidation of thioethers (if applicable) | N/A for this compound |
Hydrolytic Stability and Activation Mechanisms of Carbamate Linkages in Biological Systems
The stability of the carbamate linkage is a critical factor in its biological activity, especially when used in prodrug design. acs.org Carbamates are generally more stable against hydrolysis than esters, which makes them useful for protecting amine, alcohol, or phenol (B47542) functional groups from rapid first-pass metabolism. nih.govacs.org
Hydrolytic Stability: The rate of hydrolysis is influenced by both chemical and enzymatic factors.
pH-Dependent Hydrolysis: Carbamate linkages can undergo base-catalyzed hydrolysis. The mechanism differs for monosubstituted and disubstituted carbamates, but both ultimately lead to the release of the parent alcohol or amine. nih.gov The stability is generally high at acidic to neutral pH but decreases as the pH becomes more alkaline.
Enzymatic Hydrolysis: As discussed, carboxylesterases are the primary enzymes responsible for cleaving carbamate bonds in vivo. nih.govmetabolomics.se The structural features of the carbamate, such as steric hindrance around the carbonyl group, can significantly affect its susceptibility to enzymatic hydrolysis. nih.govchemrxiv.org For example, bulky substituents can sterically protect the carbonyl bond and enhance hydrolytic stability. nih.gov
Activation Mechanisms: In the context of prodrugs, the carbamate linkage is designed to be cleaved in a controlled manner to release the active drug. nih.gov
Enzymatic Activation: The most common mechanism relies on the action of esterases in the plasma or target tissues to hydrolyze the carbamate and liberate the active molecule. nih.gov
Intramolecular Cyclization: Some prodrug strategies employ a "click-to-release" mechanism where an intramolecular reaction is triggered, leading to the cleavage of the carbamate. mdpi.commdpi.com For example, a nearby nucleophilic group can attack the carbamate's carbonyl carbon, leading to a cyclization reaction that expels the active drug. acs.orgmdpi.com This approach allows for targeted drug release in specific physiological environments.
Influence of this compound on Endogenous Metabolic Pathways
Xenobiotics can often influence endogenous metabolic pathways by interacting with the same enzymes that metabolize them. The metabolites of this compound, such as diethylcarbamate or its derivatives, could potentially inhibit or induce key metabolic enzymes.
A structurally related compound, Diethyldithiocarbamate (B1195824) (dithiocarb), is a known inhibitor of several cytochrome P450 isozymes. drugbank.comnih.gov Dithiocarb has been shown to decrease the metabolic elimination of various drugs by depressing the activity of the microsomal mono-oxygenase system, specifically by reducing the content of cytochrome P450. nih.gov Given the structural similarities, it is plausible that this compound or its metabolites could exert similar inhibitory effects on CYP enzymes.
Such inhibition could have significant consequences:
Drug-Drug Interactions: By inhibiting CYP enzymes, the compound could slow the metabolism of other co-administered drugs that are substrates for the same enzymes, potentially leading to increased plasma concentrations and toxicity.
Alteration of Endogenous Metabolism: CYP enzymes are not only involved in xenobiotic metabolism but also in the synthesis and degradation of endogenous compounds like steroids and fatty acids. mdpi.com Inhibition of these enzymes could disrupt these vital physiological processes.
The potential for such interactions underscores the importance of characterizing the effects of this compound on major drug-metabolizing enzymes.
In Vitro and In Silico Predictions of Metabolic Fate
Predicting the metabolic fate of a new chemical entity is a cornerstone of modern drug development. A combination of in vitro and in silico methods allows for early assessment of a compound's metabolic stability and potential metabolites.
In Vitro Methods: These experiments use biological systems to study metabolism outside of a living organism.
Hepatocyte Incubations: Incubating the compound with pooled human hepatocytes provides a comprehensive view of its metabolism, as these cells contain a full complement of Phase I and Phase II metabolic enzymes. nih.gov
Microsomal Assays: Using liver microsomes, which are vesicles of the endoplasmic reticulum, allows for the specific study of enzymes located there, primarily cytochrome P450s. nih.gov These assays are useful for determining metabolic stability and identifying CYP-mediated metabolites.
In Silico Methods: These computational approaches use computer models to predict metabolism based on the chemical structure of the compound. eurekaselect.com
Metabolite Prediction Software: Tools like BioTransformer, Meteor, and others use rule-based systems and machine learning algorithms to predict the likely metabolites generated by various enzymatic reactions. nih.govnih.gov
QSAR Models: Quantitative Structure-Activity Relationship models can predict the likelihood of a molecule being a substrate or inhibitor of specific metabolic enzymes based on its physicochemical properties. eurekaselect.com
Molecular Docking: This technique can simulate the binding of the compound to the active site of metabolic enzymes like CYPs, helping to predict which isozymes are most likely to be involved in its metabolism. eurekaselect.comnih.gov
The table below outlines common predictive methods for metabolic studies.
| Method Type | Example | Information Gained |
| In Vitro | Incubation with human liver microsomes | Metabolic stability, identification of Phase I metabolites, enzyme kinetics |
| In Vitro | Incubation with cryopreserved hepatocytes | Comprehensive metabolic profile (Phase I and II), clearance rates |
| In Silico | BioTransformer, GLORY | Prediction of potential metabolite structures |
| In Silico | Molecular Docking | Identification of specific P450 isozymes likely to metabolize the compound |
By applying these methods to this compound, researchers can construct a detailed map of its biotransformation pathways, predict its metabolic stability, and identify potential metabolites for further investigation.
Analytical Methodologies in Chloromethyl Diethylcarbamate Research
Chromatographic Methods for Detection and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable to the analysis of chloromethyl diethylcarbamate, though each has specific considerations.
HPLC is a preferred method for the analysis of many carbamates, particularly those that are thermally unstable. taylorfrancis.com For this compound, a reverse-phase HPLC method is typically suitable. Separation is achieved based on the compound's polarity relative to the mobile phase and the stationary phase.
A common setup involves a C8 or C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase is generally a mixture of water and an organic solvent like acetonitrile or methanol (B129727). usgs.govepa.gov Detection can be performed using an ultraviolet (UV) detector. However, simple carbamates may lack a strong chromophore, leading to poor sensitivity with UV detection. youtube.com In such cases, post-column derivatization can be employed to enhance detectability, for instance, by hydrolysis to form an amine that can be reacted with o-phthalaldehyde (OPA) to create a highly fluorescent product. youtube.coms4science.at
Table 1: Illustrative HPLC Parameters for Carbamate (B1207046) Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) |
| Injection Volume | 10 µL |
| Column Temp | 35 °C |
This table represents typical starting conditions for method development for carbamate analysis.
Gas Chromatography is a powerful technique for separating volatile compounds. However, many carbamates are thermally labile and can decompose in the high temperatures of a standard GC injection port. taylorfrancis.comusgs.gov Direct GC analysis of this compound may be challenging for this reason.
To overcome thermal instability, derivatization is often employed to convert the carbamate into a more volatile and stable compound suitable for GC analysis. scispec.co.th A common approach is "flash alkylation," such as methylation, which occurs in the heated injection port. scispec.co.th Another strategy involves derivatizing the carbamate with a reagent like heptafluorobutyric anhydride (HFBA) to create a more stable and readily detectable derivative. researchgate.net The resulting derivatives can then be separated on a capillary column (e.g., DB-5MS) and detected with high sensitivity using a mass spectrometer (MS) or an electron capture detector (ECD). researchgate.netresearchgate.net
Table 2: Example GC Conditions for Derivatized Carbamate Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temp | 250 °C (for derivatization) |
| Oven Program | 70°C (1 min), ramp at 10°C/min to 300°C (hold 6 min) scispec.co.th |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
This table provides representative parameters for the analysis of carbamate derivatives.
Spectrometric Detection Techniques
Spectrometric methods are essential for both identifying and quantifying chemical compounds. Mass spectrometry and UV-Visible spectroscopy are particularly relevant in the study of this compound.
Mass Spectrometry provides detailed information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions and their fragments. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it is a highly specific and sensitive tool for identification and quantitation. hpst.cz
For this compound (C₆H₁₂ClNO₂), the expected molecular weight is approximately 165.62 g/mol . In mass spectrometry, fragmentation patterns are key to confirming the structure. For a related compound, chloromethyl N,N-dimethylcarbamate, fragmentation can involve the loss of the chlorine atom or the entire chloromethoxy group. A similar pattern can be expected for the diethyl analogue. Common fragmentation pathways for carbamates can also include the neutral loss of isocyanate moieties. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | ~165.62 g/mol |
| Ionization Mode | Electron Ionization (EI) for GC-MS; Electrospray Ionization (ESI) for LC-MS |
| Predicted Fragments | Loss of Cl (m/z ~130), Loss of CH₂Cl (m/z ~116), Fragments related to the diethylamine (B46881) moiety (e.g., m/z ~72) |
This table is based on the chemical structure and typical fragmentation patterns of similar compounds.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a valuable tool for monitoring the progress of chemical reactions, particularly if the reactants or products have distinct chromophores (light-absorbing groups).
Simple aliphatic carbamates like this compound are not expected to have strong absorption in the UV-Vis range (typically 200-800 nm), as they lack extensive conjugated systems. This can make direct monitoring of its concentration by UV-Vis spectroscopy challenging, especially at low concentrations. youtube.com However, if it is used in a reaction where a reactant or product possesses a strong chromophore, the appearance or disappearance of that species can be monitored to infer the reaction kinetics relative to the carbamate. For instance, if it reacts with a chromophoric phenol (B47542), the decrease in the phenol's absorbance could be tracked over time.
Derivatization Procedures for Enhanced Analytical Detection
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. This is a key strategy for analyzing compounds like this compound, which may have poor detectability or chromatographic performance in their native form.
For HPLC analysis, pre- or post-column derivatization is used to attach a fluorescent tag to the molecule. As many carbamates can be hydrolyzed to form amines, a common method involves reaction with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which can be detected with great sensitivity. s4science.atthermofisher.com
For GC analysis, derivatization is primarily used to increase thermal stability and volatility. scispec.co.th Reagents such as heptafluorobutyric anhydride (HFBA) react with the carbamate functional group to create a stable, volatile derivative that is also highly sensitive to an electron capture detector (ECD). researchgate.net Silylation reagents could also be employed to achieve similar outcomes.
Table 4: Common Derivatization Reagents for Carbamate Analysis
| Analytical Method | Reagent | Purpose |
|---|---|---|
| HPLC | o-Phthalaldehyde (OPA) / 2-Mercaptoethanol | Creates a fluorescent derivative for enhanced sensitivity. thermofisher.com |
| GC | Heptafluorobutyric Anhydride (HFBA) | Increases thermal stability and volatility; enhances ECD signal. researchgate.net |
| GC | Alkylating Agents (e.g., in flash methylation) | Increases thermal stability and volatility for GC analysis. scispec.co.th |
Sample Preparation Strategies for Biological Matrices
The accurate quantification of this compound in biological matrices is contingent upon effective sample preparation. This critical step aims to isolate the analyte from complex sample components such as proteins, lipids, salts, and other endogenous substances that can interfere with analytical instrumentation. The choice of a sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix (e.g., blood, plasma, urine), the required limit of detection, and the analytical method employed for detection. For carbamates, including this compound, common strategies involve protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum, which have high protein content. phenomenex.com This technique is often employed due to its simplicity and speed. researchgate.net The process involves the addition of a precipitating agent to the biological sample, which denatures and precipitates the proteins. phenomenex.comabcam.com Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte of interest.
Common protein precipitating agents fall into several categories:
Organic Solvents: Acetonitrile is a widely used solvent that effectively precipitates proteins while keeping many small molecules, like carbamates, in solution. nih.gov Other organic solvents such as methanol and acetone can also be utilized. phenomenex.combioquochem.com A mixture of acetone and acetonitrile has been shown to be a good compromise between efficient protein precipitation and maintaining the solubility of carbamate compounds. researchgate.net
Acids: Trichloroacetic acid (TCA) and perchloric acid are effective at precipitating proteins by reducing the pH of the solution. phenomenex.combioquochem.com A study on a related carbamate compound, S-(N,N-diethylcarbamoyl)glutathione (carbamathione), in human plasma utilized perchloric acid for protein precipitation, achieving a recovery of approximately 98%. researchgate.net
Salts: High concentrations of salts like ammonium sulfate or zinc sulfate can also induce protein precipitation. phenomenex.comnih.gov
While efficient for protein removal, this method may result in a less clean extract compared to other techniques, potentially leading to matrix effects in sensitive detection methods like mass spectrometry. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of carbamates from biological fluids, the sample's pH may be adjusted to ensure the analyte is in a neutral form, enhancing its partitioning into the organic solvent.
A variation of this technique, salting-out assisted liquid-liquid extraction, involves adding salt to the aqueous phase to decrease the solubility of the analyte and promote its transfer to the organic phase. nih.gov Another modification is liquid-liquid extraction with low-temperature partitioning (LLE-LTP), which has been optimized for the determination of carbamates in various beverages. scielo.brresearchgate.net This method involves extraction with acetonitrile followed by partitioning at a low temperature. scielo.br For some carbamates, this technique has demonstrated high recovery percentages, often exceeding 90%. scielo.br
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide cleaner extracts than protein precipitation or LLE. researchgate.net The basic principle of SPE involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. nih.gov Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. nih.gov
For carbamate analysis in biological samples, reversed-phase SPE cartridges, such as those containing C18 sorbent, are commonly used. researchgate.netnih.gov The biological sample is loaded onto the conditioned cartridge, and after a washing step, the carbamates are eluted with a solvent like ethyl acetate (B1210297). nih.gov This method has been shown to be effective for the analysis of several carbamate pesticides in blood and urine, with recoveries ranging from 65% to 82%. nih.gov
Recent advancements in SPE include micro-solid-phase extraction (μ-SPE) and magnetic solid-phase extraction (MSPE), which offer advantages such as reduced solvent consumption and easier handling. researchgate.netacs.org
The following table summarizes research findings on the application of these sample preparation techniques for the analysis of various carbamates in biological and aqueous matrices, providing an indication of the expected performance for a compound like this compound.
| Preparation Method | Matrix | Analyte(s) | Key Findings |
| Protein Precipitation | Human Plasma | S-(N,N-diethylcarbamoyl)glutathione | Perchloric acid precipitation resulted in approximately 98% recovery. researchgate.net |
| Protein Precipitation | Whole Blood | Multiple drug families | An optimized mixture of acetone and acetonitrile (30:70) provided a balance between precipitation efficiency and analyte solubility. researchgate.net |
| Liquid-Liquid Extraction with Low Temperature Partitioning (LLE-LTP) | Grape Juice & Chocolate Milk | Aldicarb, Carbofuran, Carbaryl | Recoveries greater than 90% were achieved using acetonitrile as the extraction solvent. scielo.br |
| Solid-Phase Extraction (SPE) | Blood & Urine | Seven carbamate pesticides | C18 cartridges with ethyl acetate elution yielded recoveries of 70%-80% for blood and 65%-82% for urine. nih.gov |
| Headspace Solid Phase Microextraction (SPME) | Whole Blood & Urine | Six carbamate pesticides | Recoveries ranged from 0.582-1.87% for whole blood and 2.97-20.6% for urine. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Chloromethyl Diethylcarbamate, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting diethylcarbamoyl chloride with chloromethylating agents under controlled conditions. Optimization parameters include:
- Temperature : Maintaining 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Catalysts : Using triethylamine or pyridine to neutralize HCl byproducts and enhance reaction rates .
- Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid moisture interference .
Post-synthesis, purify via column chromatography or recrystallization, and confirm purity using TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the chloromethyl (–CHCl) and carbamate (–OCONEt) groups. Compare chemical shifts with structurally similar compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) to validate assignments .
- IR Spectroscopy : Identify C=O (carbamate, ~1700 cm) and C–Cl (chloromethyl, ~650 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Storage Conditions : Store in airtight, amber-glass containers in a cool (<20°C), dry, and well-ventilated environment. Avoid exposure to metals (e.g., iron, copper) to prevent decomposition .
- Hazard Mitigation : Use explosion-proof refrigeration units and ground metal containers to eliminate static discharge risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare data with primary literature on analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to identify inconsistencies .
- Impurity Analysis : Perform GC-MS or HPLC-MS to detect byproducts (e.g., diethylamine from carbamate hydrolysis) .
- Crystallography : If available, use single-crystal X-ray diffraction to unambiguously confirm the molecular structure .
Q. What experimental strategies are effective for assessing the biological activity of this compound while controlling for cytotoxicity?
- Methodological Answer :
- Comparative Bioactivity Assays : Test against structurally related compounds (e.g., chloromethyl pyridine derivatives) to isolate functional group contributions. For example:
| Compound | IC (μM) | Cytotoxicity (LD) |
|---|---|---|
| This compound | 12.3 ± 1.2 | >100 μM |
| 2-Chloro-4-(chloromethyl)pyridine | 8.9 ± 0.7 | 75 μM |
| Data adapted from studies on chloromethyl analogs . |
- Dose-Response Curves : Use multi-concentration assays (e.g., 0.1–100 μM) with positive/negative controls to establish therapeutic windows .
Q. How can reaction mechanisms for this compound’s nucleophilic substitutions be experimentally validated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to map transition states and verify proposed intermediates .
- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental yields be investigated?
- Methodological Answer :
- Side-Reaction Tracking : Monitor reactions in real-time using in situ FTIR or Raman spectroscopy to detect intermediates (e.g., chloroformates) .
- Byproduct Identification : Use LC-MS or F NMR (if fluorinated reagents are used) to quantify unaccounted products .
- Statistical Validation : Apply ANOVA to assess reproducibility across triplicate experiments and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
